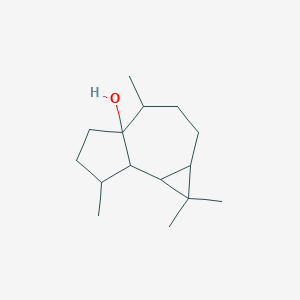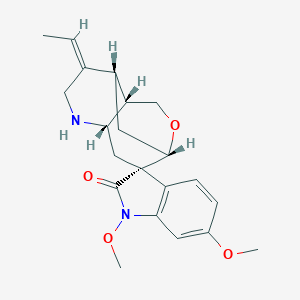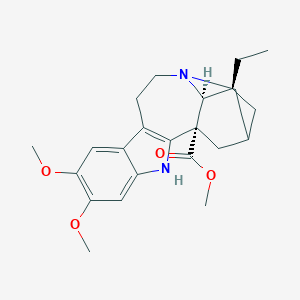
Raucaffricine
Descripción general
Descripción
Synthesis Analysis
Raucaffricine is involved in the biosynthesis of indole alkaloids from the plant Rauvolfia serpentina . A full-length this compound-O-beta-d-glucosidase gene from Stevia rebaudiana Bertoni (named SrRG1) has been reported. This gene consists of a 1650 bp open reading frame encoding a protein of 549 amino acids .Molecular Structure Analysis
The crystal structure of this compound glucosidase from the ajmaline biosynthesis pathway has been reported .Chemical Reactions Analysis
This compound glucosidase (RG) is an enzyme specifically involved in the biosynthesis of indole alkaloids from the plant Rauvolfia serpentina .Physical And Chemical Properties Analysis
This compound is a powder with a molecular formula of C27H32N2O8 and a molecular weight of 512.56 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación
Improved Production and Utilization
Raucaffricine, a glucoalkaloid from Rauwolfia serpentina, has been optimized for production in cell suspension cultures. This method yields significantly higher amounts of this compound than what is found in intact plants, highlighting its potential for large-scale production and research applications (Schübel, Ruyter & Stöckigt, 1989).
Role in Alkaloid Biosynthesis
This compound plays a crucial role in the biosynthesis of indole alkaloids in Rauvolfia serpentina. It serves as a precursor for vomilenine, a key intermediate in the biosynthesis of ajmaline, an important indole alkaloid (Warzecha, Gerasimenko, Kutchan & Stöckigt, 2000).
Enzymatic Studies and Crystallography
Enzymes specifically involved in the conversion of this compound to other alkaloids have been a subject of research. The crystallization and X-ray analysis of this compound glucosidase provide insights into enzyme mechanisms and can be valuable for biotechnological applications (Ruppert, Panjikar, Barleben & Stöckigt, 2006).
Novel Glucoalkaloids Discovery
Research on cell cultures of Rauwolfia serpentina led to the discovery of novel glucoalkaloids related to this compound. These discoveries expand the understanding of the chemical diversity in plant alkaloids and their biosynthetic pathways (Ruyter, Schübel & Stöckigt, 1988).
Antimalarial and Antioxidant Activities
Studies have explored the chemical profile and biological activities of Rauvolfia caffra, which contains this compound. While this compound itself did not display antimalarial activity, it contributes to the overall chemical profile of the plant, which has shown significant biological activities (Tlhapi, Ramaite, van Ree, Anokwuru, Taglialatela-Scafati & Hoppe, 2018).
Mecanismo De Acción
Target of Action
Raucaffricine, a complex indole alkaloid, primarily targets the enzyme This compound β-glucosidase . This enzyme belongs to the family of hydrolases, specifically those glycosidases that hydrolyse O- and S-glycosyl compounds .
Mode of Action
The enzyme this compound β-glucosidase catalyzes the hydrolysis of this compound, resulting in the formation of D-glucose and vomilenine . This reaction is part of the indole and ipecac alkaloid biosynthesis pathway .
Biochemical Pathways
This compound is involved in the indole and ipecac alkaloid biosynthesis pathway . The hydrolysis of this compound by the enzyme this compound β-glucosidase is a key step in this pathway . The product of this reaction, vomilenine, is a precursor to other indole alkaloids .
Result of Action
The hydrolysis of this compound results in the formation of D-glucose and vomilenine . Vomilenine is a precursor to other indole alkaloids, which have various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .
Action Environment
Environmental factors can influence the action of this compound. For example, the production of secondary metabolites like this compound can be expedited by stimuli from living, nonliving, and environmental sources . These stimuli can trigger various signal transduction pathways, leading to the synthesis of secondary metabolites . .
Propiedades
IUPAC Name |
[(1R,10S,12R,13E,14R,16S)-13-ethylidene-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O8/c1-3-12-13-8-16-23-27(14-6-4-5-7-15(14)28-23)9-17(19(13)24(27)35-11(2)31)29(16)25(12)37-26-22(34)21(33)20(32)18(10-30)36-26/h3-7,13,16-22,24-26,30,32-34H,8-10H2,1-2H3/b12-3+/t13-,16-,17-,18+,19?,20+,21-,22+,24?,25+,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJPGOJPRNTSHP-BGYCQZOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2CC3C4=NC5=CC=CC=C5C46CC(C2C6OC(=O)C)N3C1OC7C(C(C(C(O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\[C@@H]2C[C@H]3C4=NC5=CC=CC=C5[C@]46C[C@@H](C2C6OC(=O)C)N3[C@@H]1O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31282-07-2 | |
| Record name | (17R,19E,21α)-17-acetoxy-1,2,19,20-tetradehydro-1-demethylajmalan-21-yl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Raucaffricine and where is it found?
A1: this compound is a glucoalkaloid primarily found in Rauvolfia serpentina, a plant traditionally used in Ayurvedic medicine. [, , , , , , , ] It is also found in other Rauvolfia species, such as Rauvolfia caffra. [, ]
Q2: What is the biosynthetic pathway of this compound?
A2: this compound biosynthesis in Rauvolfia serpentina cell cultures starts with the condensation of dopamine and secologanin, ultimately leading to the formation of the glucoalkaloid strictosidine. Strictosidine is then deglucosylated by strictosidine glucosidase (SG) to produce cathenamine. [] The enzyme vomilenine glucosyltransferase then catalyzes the transfer of a glucose moiety from UDPG to vomilenine, yielding this compound. [, ]
Q3: What is the role of this compound glucosidase (RG) in this compound metabolism?
A3: this compound glucosidase (RG) is an enzyme that specifically hydrolyzes this compound, converting it to an intermediate in the ajmaline pathway. [, , , , ] This suggests a role for RG in regulating the levels of this compound and directing its flow towards the production of other alkaloids like ajmaline.
Q4: How does the structure of RG contribute to its substrate specificity?
A4: The crystal structure of RG reveals a "wider gate" at its active site compared to the "slot-like" entrance of Strictosidine glucosidase (SG). [] This structural difference explains why RG can accept both strictosidine and this compound as substrates, while SG only processes strictosidine. The amino acid residue Trp392 in RG, and its corresponding residue Trp388 in SG, are crucial for controlling the shape of this gate and therefore, substrate specificity. []
Q5: Have there been attempts to produce this compound in vitro?
A5: Yes, cell-suspension cultures of Rauvolfia serpentina have been successfully used to produce this compound enzymatically. [, , ] By optimizing the culture medium, researchers have achieved high yields of this compound, making it a viable alternative to extraction from plant material. []
Q6: Has the structure of this compound been revised?
A6: Yes, the initially proposed structure of this compound as vomilenine-α-D-galactoside was later revised to vomilenine-β-D-glucoside based on enzymatic and nuclear magnetic resonance (NMR) studies. [, ]
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C\u2083\u2081H\u2084\u2082N\u2082O\u2081\u2081, and its molecular weight is 512.6 g/mol. [] This information is crucial for various analytical techniques used to characterize and quantify this compound.
Q8: What spectroscopic data is available for this compound?
A8: \u2071\u2083C Nuclear Magnetic Resonance (NMR) spectroscopy has been used to characterize this compound. [] The interpretation of the NMR spectra was aided by comparison with spectra from other alkaloids and related compounds, confirming its structure. []
Q9: What are the potential applications of this compound?
A10: While research on this compound is ongoing, its potential applications remain largely unexplored. Its role as an intermediate in the ajmaline pathway suggests it could be used as a precursor for the synthesis of other valuable alkaloids. [] Further research is needed to fully understand its pharmacological properties and explore its therapeutic potential.
Q10: What is the current state of research on this compound?
A11: While significant progress has been made in understanding the biosynthesis and structure of this compound, research on its pharmacological activities, potential therapeutic applications, and toxicological profile is still in its early stages. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















